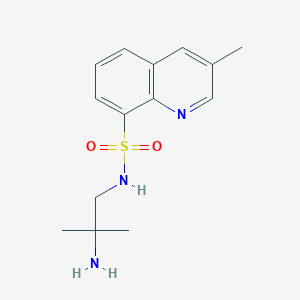
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine, also known as BNP, is a chemical compound that has been widely studied for its potential use in scientific research. BNP is a pyridine derivative that has been shown to have unique properties that make it useful for a variety of applications in the laboratory. In
作用機序
The mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have a high affinity for certain metal ions, which may play a role in its biological activity. Further research is needed to fully elucidate the mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine.
Biochemical and Physiological Effects:
Studies have shown that 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has a range of biochemical and physiological effects. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have antioxidant properties, and it has been suggested that it may be useful in the prevention of oxidative stress-related diseases. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has also been shown to have anti-inflammatory properties, and it has been suggested that it may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments is its unique properties, which make it useful for a variety of applications. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is that it can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine. One area of research is the development of new drugs based on the structure of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine. Another area of research is the development of new methods for the detection and quantification of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine in biological samples. Additionally, further research is needed to fully elucidate the mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine and to understand its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine involves the reaction of 3-bromo-5-nitropyridine-2-amine with 2-ethylbutane-1,2-diamine in the presence of a suitable solvent and under appropriate reaction conditions. The resulting product is then purified to obtain the desired compound. The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been well established and has been reported in several scientific publications.
科学的研究の応用
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential therapeutic agent. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has also been studied for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O2/c1-3-11(13,4-2)7-15-10-9(12)5-8(6-14-10)16(17)18/h5-6H,3-4,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXRDGSTPZKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)

![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)




![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)


